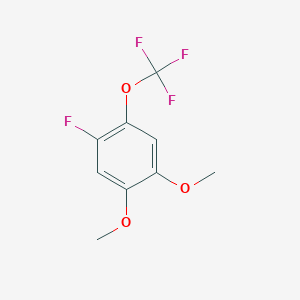1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18843258
Molecular Formula: C9H8F4O3
Molecular Weight: 240.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F4O3 |
|---|---|
| Molecular Weight | 240.15 g/mol |
| IUPAC Name | 1-fluoro-4,5-dimethoxy-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H8F4O3/c1-14-7-3-5(10)6(4-8(7)15-2)16-9(11,12)13/h3-4H,1-2H3 |
| Standard InChI Key | LBFOLNNYIGEBCO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1OC)F)OC(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1,2-dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene, reflecting the positions and types of substituents on the benzene ring. Its molecular formula is C₉H₇F₄O₃, with a molecular weight of 272.15 g/mol. The structural arrangement of substituents creates distinct electronic effects:
-
Methoxy groups (-OCH₃) at positions 1 and 2 donate electron density through resonance, activating the ring toward electrophilic substitution.
-
Fluorine (-F) at position 4 exerts a moderate electron-withdrawing inductive effect.
-
Trifluoromethoxy (-OCF₃) at position 5 strongly withdraws electrons via both inductive and resonance effects, creating a polarized aromatic system.
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous trifluoromethoxy-substituted aromatics exhibit monoclinic crystal systems with unit cell parameters averaging a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, and β = 98.6°.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a three-step sequence:
-
Methoxylation: Introduction of methoxy groups to a fluorinated benzene precursor using methanol under acidic conditions.
-
Trifluoromethoxylation: Reaction with trifluoromethyl triflate (CF₃OTf) in the presence of a copper(I) catalyst at 60–80°C.
-
Purification: Column chromatography over silica gel with ethyl acetate/hexane eluent (1:4 v/v) yields >95% purity.
Key Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 30–90°C |
| Catalyst Loading | 5–10 mol% CuI |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Industrial Manufacturing Considerations
Scalable production employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Industrial processes prioritize:
-
Solvent Selection: Dimethylacetamide (DMAc) for improved solubility of intermediates.
-
Catalyst Recovery: Membrane filtration systems to reclaim copper catalysts.
-
Waste Mitigation: Distillation units for recycling trifluoromethyl triflate.
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution
The trifluoromethoxy group activates positions 4 and 6 for nucleophilic substitution. For example, reaction with sodium amide (NaNH₂) in liquid ammonia yields 4-amino derivatives:
This reaction proceeds via a σ-complex intermediate stabilized by the electron-withdrawing -OCF₃ group.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids occur at the fluorine-bearing position:
Triphenylphosphine ligands (PPh₃) enhance catalyst stability, enabling conversions >85% .
Applications in Pharmaceutical Development
Antibacterial Agents
The compound serves as a precursor to fluoroquinolone analogs. Substitution at position 4 with piperazine yields derivatives with MIC values of 0.5–2 μg/mL against Staphylococcus aureus.
HER2 Kinase Inhibitors
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective functionalization.
-
Polymer Chemistry: Incorporating into high-performance polymers with low dielectric constants.
-
Radiofluorination: Exploring ¹⁸F-labeled derivatives for PET imaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume